molecular formula C12H19NO B2587482 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol CAS No. 203448-87-7

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Cat. No.: B2587482
CAS No.: 203448-87-7
M. Wt: 193.29
InChI Key: VIPRCXZSMIWMGB-UHFFFAOYSA-N
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Description

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is a chemical compound with the molecular formula C12H19NO It is known for its unique structure, which includes an amino group, a methyl group, and a benzenemethanol moiety

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with enzymes, proteins, and other biomolecules . For instance, 2-aminophenyl structures have been associated with histone deacetylase (HDAC) inhibition , which could suggest potential interactions of 2-(2-Aminophenyl)-4-methylpentan-2-ol with HDAC enzymes.

Cellular Effects

The cellular effects of 2-(2-Aminophenyl)-4-methylpentan-2-ol are currently unknown. Related compounds have shown to influence cell function. For example, 2-aminophenyl-based compounds have demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These effects could be mediated through impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other 2-aminophenyl compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been found to be involved in aromatic amino acid metabolism and arginine biosynthesis .

Transport and Distribution

Related compounds have shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Proteins with similar structures have been found to contain nuclear localization signals, suggesting potential localization within the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzyl alcohol derivatives with suitable amines and alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzyl alcohol
  • 2-Amino-alpha-methyl-alpha-(2-methylpropyl)phenol

Uniqueness

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-aminophenyl)-4-methylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRCXZSMIWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC=CC=C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After dissolving 44.4 mmol of isobutylmagnesium bromide (2M ether solution) in 30 ml of a solvent mixture: ether/THF=1:1, a solution containing 2.0 g (14.8 mmol) of 2-aminoacetophenone in 10 ml of THF was added dropwise while maintaining the internal temperature at 15° C. or less. After stirring at 15° C. for an hour, the reaction mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 2.9 g of the desired product as an yellow oil. Yield was quantitative.
Name
isobutylmagnesium bromide
Quantity
44.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ether THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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